(3,5-Dimethoxybenzyl)isopropylamine
Description
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-11(14-3)7-12(6-10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSDLLSCLBVTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3,5 Dimethoxybenzyl Isopropylamine
Established Synthetic Pathways for the Core Structure of (3,5-Dimethoxybenzyl)isopropylamine
The construction of the (3,5-Dimethoxybenzyl)isopropylamine core predominantly relies on well-established synthetic transformations, with reductive amination being the most prominent and widely utilized method.
Reductive Amination Strategies and Precursor Utilization
Reductive amination is a highly effective and versatile method for the formation of amines, and it represents the most common pathway for the synthesis of (3,5-Dimethoxybenzyl)isopropylamine. This reaction typically involves the condensation of 3,5-dimethoxybenzaldehyde (B42067) with isopropylamine (B41738) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.
The key precursors for this synthesis are readily available:
3,5-Dimethoxybenzaldehyde: This aromatic aldehyde serves as the source of the 3,5-dimethoxybenzyl moiety.
Isopropylamine: This primary amine provides the isopropyl group that will be attached to the nitrogen atom.
Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common laboratory reagent. However, it can also reduce the starting aldehyde, potentially lowering the yield of the desired amine. To circumvent this, the imine is often pre-formed before the addition of NaBH₄. rsc.org
Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. chemicalbook.com It is particularly effective at reducing imines in the presence of aldehydes, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent are mixed together. chemicalbook.com This reagent is stable under mildly acidic conditions which can be beneficial for imine formation. chemicalbook.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its effectiveness and the generation of non-toxic byproducts. sigmaaldrich.cn It is highly effective for a wide range of aldehydes and ketones and can be used in a one-pot procedure. rsc.orgsigmaaldrich.cn
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This approach is atom-economical and produces water as the only byproduct, making it an environmentally friendly option.
The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, at room temperature or with gentle heating. The general procedure involves stirring the aldehyde and amine together, sometimes with the addition of an acid catalyst to facilitate imine formation, followed by the introduction of the reducing agent.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, may require a two-step procedure. |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over aldehydes, allows for a one-pot reaction. | Generates toxic cyanide byproducts. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts, high yields. | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/catalyst) | Atom-economical, environmentally friendly. | Requires specialized equipment for handling hydrogen gas. |
Alternative Synthetic Routes and Methodological Comparisons
While reductive amination is the most prevalent method, other synthetic strategies can also be employed to produce (3,5-Dimethoxybenzyl)isopropylamine. One such alternative is the N-alkylation of 3,5-dimethoxybenzylamine . In this approach, the primary amine, 3,5-dimethoxybenzylamine, is reacted with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl tosylate, in the presence of a base to neutralize the acid generated during the reaction.
However, this method is often less preferred than reductive amination due to the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Another potential route involves the reduction of the corresponding amide , N-isopropyl-3,5-dimethoxybenzamide. This amide can be prepared by reacting 3,5-dimethoxybenzoyl chloride with isopropylamine. The subsequent reduction of the amide to the amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method is generally less favored for large-scale synthesis due to the highly reactive nature of LiAlH₄ and the need for stringent anhydrous conditions.
Methodological Comparison:
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| Reductive Amination | 3,5-Dimethoxybenzaldehyde, Isopropylamine | Imine formation, in situ reduction | Generally high yields, one-pot procedure possible, good functional group tolerance. | Choice of reducing agent can impact selectivity and waste products. |
| N-Alkylation | 3,5-Dimethoxybenzylamine, Isopropyl halide/tosylate | Nucleophilic substitution | Utilizes a different set of starting materials. | Prone to over-alkylation, may result in a mixture of products. |
| Amide Reduction | 3,5-Dimethoxybenzoyl chloride, Isopropylamine | Amide formation, reduction | Can be a viable route if the amide is readily available. | Requires strong, hazardous reducing agents like LiAlH₄. |
Novel Approaches in Compound Synthesis and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend has also impacted the synthesis of amines like (3,5-Dimethoxybenzyl)isopropylamine, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Development of Environmentally Benign Synthetic Procedures
The principles of green chemistry are increasingly being applied to the synthesis of benzylamines. jocpr.com Key areas of development include:
Catalytic Reductive Amination with Greener Reducing Agents: Research has focused on replacing traditional borohydride reagents with more environmentally friendly alternatives. Catalytic transfer hydrogenation, using formic acid or isopropanol (B130326) as a hydrogen source in the presence of a suitable catalyst, is a promising approach. unibo.it These methods avoid the use of stoichiometric metal hydrides and often proceed under milder conditions.
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water, supercritical CO₂, or bio-based solvents is being explored to reduce the environmental impact of the synthesis. jocpr.comnih.gov Reactions in aqueous media are particularly attractive due to the low cost and non-toxic nature of water. nih.gov
Catalyst Development: The development of highly active and selective catalysts is crucial for green synthesis. This includes the use of earth-abundant and non-toxic metal catalysts, such as those based on iron or copper, to replace precious metal catalysts like palladium and platinum. unibo.it Heterogeneous catalysts are also being investigated as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. unibo.it
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity
(3,5-Dimethoxybenzyl)isopropylamine is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. In many pharmaceutical and biological applications, only one enantiomer is active or has the desired effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to produce enantiomerically pure (3,5-Dimethoxybenzyl)isopropylamine is of significant importance.
Two main strategies are employed to obtain single enantiomers:
Stereoselective Synthesis: This approach aims to directly synthesize the desired enantiomer.
Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a chiral auxiliary. A chiral catalyst, often a metal complex with a chiral ligand, can direct the reaction to favor the formation of one enantiomer over the other. Alternatively, a chiral auxiliary can be temporarily attached to the amine or aldehyde, directing the stereochemical outcome of the reduction, and is subsequently removed.
Enzymatic Reductive Amination: Biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymes can catalyze the reductive amination with high enantioselectivity under mild conditions.
Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.
Diastereomeric Salt Formation: This is a classical and widely used technique. wikipedia.orglibretexts.org The racemic amine is reacted with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.
Chiral Chromatography: This technique uses a chiral stationary phase in a chromatography column to separate the enantiomers. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation. This method is often used for analytical purposes but can also be applied on a preparative scale. nih.gov
Design and Synthesis of Structural Analogues and Derivatives for Research Applications
The (3,5-Dimethoxybenzyl)isopropylamine scaffold serves as a valuable starting point for the design and synthesis of a wide range of structural analogues and derivatives for various research applications. By modifying different parts of the molecule, chemists can explore structure-activity relationships and develop new compounds with tailored properties.
Key areas for modification include:
Substitution on the Aromatic Ring: The introduction of different substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can significantly alter the electronic and steric properties of the molecule, which can in turn affect its biological activity.
Modification of the Isopropyl Group: The isopropyl group can be replaced with other alkyl or cycloalkyl groups to investigate the impact of steric bulk on the molecule's interactions with biological targets.
Derivatization of the Amino Group: The secondary amine functionality provides a convenient handle for further chemical modifications. For example, it can be acylated to form amides, alkylated to form tertiary amines, or used in the synthesis of various heterocyclic compounds.
The synthesis of these analogues often employs similar synthetic methodologies as those used for the parent compound, such as reductive amination and N-alkylation, but with appropriately modified starting materials. The development of libraries of such analogues is a common strategy in medicinal chemistry to identify lead compounds for drug discovery.
Strategies for Modifying the Benzyl (B1604629) Moiety and Substituent Effects
The 3,5-dimethoxybenzyl moiety of the title compound offers several avenues for chemical modification, primarily through electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho-, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). acs.orgresearchgate.netlibretexts.org However, since positions 3 and 5 are already substituted, electrophilic attack is directed to the 2, 4, and 6 positions.
Common electrophilic aromatic substitution reactions that can be applied include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com The nitro group is a versatile functional group that can be further reduced to an amine, enabling subsequent derivatization.
Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. youtube.com The resulting aryl halides can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups, respectively. youtube.com Acylation is particularly useful as it introduces a ketone functionality that can be further modified.
The electronic effects of the substituents on the benzyl moiety can significantly influence the properties of the resulting derivatives. The introduction of electron-withdrawing groups, such as nitro groups, will decrease the basicity of the isopropylamine nitrogen. Conversely, the introduction of additional electron-donating groups would be expected to increase the basicity.
A representative table of potential electrophilic aromatic substitution reactions on the 3,5-dimethoxybenzyl scaffold is provided below. Please note that the yields are hypothetical and would need to be determined experimentally.
| Electrophilic Reagent | Catalyst | Potential Product |
| HNO₃/H₂SO₄ | - | (2-Nitro-3,5-dimethoxybenzyl)isopropylamine |
| Br₂ | FeBr₃ | (2-Bromo-3,5-dimethoxybenzyl)isopropylamine |
| CH₃COCl | AlCl₃ | (2-Acetyl-3,5-dimethoxybenzyl)isopropylamine |
Approaches for Isopropylamine Chain Modifications and Linker Design
The secondary amine of the isopropylamine moiety is a key site for derivatization. The presence of a proton on the nitrogen allows for a variety of reactions to introduce new functional groups or linkers.
Common modifications include:
N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to form tertiary amines. libretexts.org This can be achieved using alkyl halides, aryl halides (via Buchwald-Hartwig amination), or through another reductive amination with an appropriate aldehyde or ketone.
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation can be used to introduce a wide range of functionalities, including those that can serve as handles for bioconjugation.
Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides, which are stable linkages often found in bioactive molecules. libretexts.org
The design of linkers attached to the isopropylamine nitrogen is crucial for developing chemical probes. These linkers can be designed to have varying lengths and chemical properties to position a reporter group at a desired distance from the core scaffold. Polyethylene glycol (PEG) linkers are commonly used to increase hydrophilicity and bioavailability. lumiprobe.com
Below is a table summarizing potential modifications of the isopropylamine chain.
| Reagent | Reaction Type | Potential Product |
| Methyl iodide | N-Alkylation | (3,5-Dimethoxybenzyl)methylisopropylamine |
| Acetyl chloride | N-Acylation | N-(3,5-Dimethoxybenzyl)-N-isopropylacetamide |
| Benzenesulfonyl chloride | Sulfonamide formation | N-(3,5-Dimethoxybenzyl)-N-isopropylbenzenesulfonamide |
| Boc-glycine | Amide coupling | 2-((tert-Butoxycarbonyl)amino)-N-(3,5-dimethoxybenzyl)-N-isopropylacetamide |
Introduction of Reporter Groups and Bioconjugation Strategies for Chemical Biology Probes
The development of chemical probes from the (3,5-Dimethoxybenzyl)isopropylamine scaffold requires the introduction of reporter groups, such as fluorescent dyes or biotin (B1667282), to enable detection and visualization in biological systems. nih.govnih.gov
Reporter groups can be introduced through several strategies:
Direct Labeling: If a derivative of (3,5-Dimethoxybenzyl)isopropylamine contains a suitable functional group (e.g., an amine or a carboxylic acid introduced through the modifications described above), it can be directly conjugated to a reporter group that has a complementary reactive moiety. For example, an amine-functionalized derivative can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. lumiprobe.comthermofisher.com
Click Chemistry: A popular and highly efficient method for bioconjugation is "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. lumiprobe.com A derivative of the scaffold can be functionalized with an azide (B81097) or alkyne group, which can then be specifically reacted with a reporter group containing the corresponding reactive partner.
Linker-Mediated Conjugation: As mentioned previously, a bifunctional linker can be attached to the isopropylamine nitrogen. This linker can possess a terminal functional group that is orthogonal to the chemistry used for its attachment, allowing for the subsequent conjugation of a reporter group. prolynxinc.comub.edu
The choice of reporter group and conjugation strategy will depend on the specific application of the chemical probe. For cellular imaging, bright and photostable fluorescent dyes are preferred. For pull-down experiments and affinity-based purification, biotin is the reporter group of choice.
A table illustrating potential bioconjugation strategies is shown below.
| Scaffold Functional Group | Reporter Group Reactive Moiety | Linkage |
| Amine (-NH₂) | NHS-ester | Amide |
| Carboxylic acid (-COOH) | Amine | Amide (via coupling agent) |
| Azide (-N₃) | Alkyne | Triazole |
| Alkyne | Azide | Triazole |
| Thiol (-SH) | Maleimide | Thioether |
Molecular and Mechanistic Pharmacology of 3,5 Dimethoxybenzyl Isopropylamine
Transporter Interaction Mechanisms and Functional Assays
Vesicular Monoamine Transporter (VMAT) Interactions and Neurotransmitter Packaging
Further research is required to elucidate the pharmacological profile of "(3,5-Dimethoxybenzyl)isopropylamine."
Downstream Signaling Pathway Modulation in Cell-Based Assays
The interaction of (3,5-Dimethoxybenzyl)isopropylamine with cellular receptors is expected to trigger a cascade of intracellular events, modulating various signaling pathways.
While direct studies on (3,5-Dimethoxybenzyl)isopropylamine are not extensively documented, its structural similarity to other psychoactive phenylalkylamines suggests potential activity at G-protein coupled receptors (GPCRs), particularly serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.gov Activation of these receptors typically initiates intracellular signaling cascades.
For instance, agonist binding to Gq/11-coupled receptors, such as the 5-HT2A receptor, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can subsequently influence downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.
Alternatively, if the compound interacts with Gs-coupled receptors, it would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, interaction with Gi-coupled receptors would inhibit adenylyl cyclase and decrease cAMP levels. The specific G-protein coupling would determine the precise downstream signaling effects.
Table 1: Potential GPCR Signaling Pathways Modulated by (3,5-Dimethoxybenzyl)isopropylamine
| Pathway | Key Enzymes/Second Messengers | Potential Outcome |
|---|---|---|
| IP3/DAG Pathway | Phospholipase C, IP3, DAG, Ca2+, Protein Kinase C | Modulation of neuronal excitability and gene expression |
| cAMP Pathway | Adenylyl Cyclase, cAMP, Protein Kinase A | Regulation of various cellular functions including metabolism and gene transcription |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Control of cell proliferation, differentiation, and survival |
Upon prolonged or intense agonist stimulation, GPCRs undergo desensitization, a process that attenuates the cellular response. This is often followed by receptor internalization, where the receptor is removed from the cell surface. nih.govnih.gov These processes are crucial for regulating the duration and intensity of receptor signaling.
The initial step in desensitization is often the phosphorylation of the agonist-occupied receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins. nih.gov The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, thus uncoupling it from downstream signaling.
Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization into endosomes, a process often mediated by clathrin-coated pits. exlibrisgroup.com Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (down-regulation). It is important to note that receptor desensitization and internalization can be distinct events. nih.govnih.govbohrium.com Some studies have shown that desensitization of adenylyl cyclase activity can occur before and independently of receptor internalization. nih.govnih.gov
Enzyme Interactions and Modulation in Biochemical Assays
Beyond receptor interactions, (3,5-Dimethoxybenzyl)isopropylamine may also interact with various enzymes, influencing their activity.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. nih.govnih.gov Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine in the brain. nih.gov Many psychoactive compounds exhibit inhibitory activity towards MAO.
The two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. nih.gov Dopamine is a substrate for both isoforms. nih.gov
Given the structural features of (3,5-Dimethoxybenzyl)isopropylamine, it is plausible that it could act as a monoamine oxidase inhibitor (MAOI). Biochemical assays would be necessary to determine its inhibitory potency (IC50 or Ki values) and its selectivity for MAO-A versus MAO-B. Selective MAO-A inhibitors are often associated with antidepressant effects, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.govnih.gov
Table 2: Hypothetical MAO Inhibition Profile for (3,5-Dimethoxybenzyl)isopropylamine
| Enzyme Isoform | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|---|---|---|
| MAO-A | To be determined | To be determined | To be determined |
| MAO-B | To be determined | To be determined | To be determined |
Further biochemical profiling could reveal interactions with other enzymes relevant to neurotransmission and metabolism. For example, some compounds can interact with cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. Inhibition of CYP enzymes, such as CYP2A6, can affect the pharmacokinetics of co-administered substances. selleckchem.com A comprehensive enzymatic activity profile would provide a more complete understanding of the compound's pharmacological actions.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Key Pharmacophores for Target (Receptor and Transporter) Interactions
The biological activity of (3,5-Dimethoxybenzyl)isopropylamine is dictated by specific structural features, known as pharmacophores, that interact with biological targets like receptors and transporters. The core structure can be deconstructed into three primary pharmacophoric elements: the aromatic phenyl ring, the dimethoxy substituents, and the isopropylamine (B41738) side chain.
Structure-activity relationship studies on related N-benzyl phenethylamines and other phenylalkylamines have established the importance of these components for interaction with various targets, particularly serotonin (B10506) receptors (e.g., 5-HT₂A) and monoamine transporters (DAT, SERT, NET). nih.govnih.govnih.gov The fundamental pharmacophore typically consists of an aromatic ring and a nitrogen atom, separated by a specific linker, which is an ethylamine (B1201723) backbone in the case of phenethylamines. nih.gov
For transporter interactions, the aromatic ring and the amine group are critical for binding. nih.gov The nitrogen atom, which is protonated at physiological pH, forms a key ionic interaction with an acidic residue in the binding pocket of the transporter or receptor. The phenyl ring engages in hydrophobic and van der Waals interactions with aromatic amino acid residues within the target protein. The specific substitution pattern on this ring, such as the 3,5-dimethoxy arrangement, further refines the binding profile and selectivity.
Impact of Substituent Modifications on Binding Affinity, Selectivity, and Functional Potency
Systematic modification of the (3,5-Dimethoxybenzyl)isopropylamine scaffold has provided deep insights into the structural requirements for optimal target interaction. Changes to either the dimethoxy groups or the isopropylamine moiety can dramatically alter a compound's binding affinity, its selectivity for different targets, and its functional output (e.g., agonist versus antagonist activity).
The position and electronic nature of substituents on the phenyl ring are pivotal for molecular recognition and activity. The methoxy (B1213986) groups (-OCH₃) are electron-donating substituents that can influence the molecule's electronic properties and its ability to form hydrogen bonds. acs.orgnih.gov
In studies of related 2,5-dimethoxyphenyl analogues, the dimethoxy motif has been shown to be relevant for in vivo potency at 5-HT₂A receptors. mdpi.com The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming specific interactions with residues in the receptor binding site. The placement of these groups at the 3- and 5-positions, as in (3,5-Dimethoxybenzyl)isopropylamine, creates a specific electronic and steric profile that dictates how the molecule fits into the binding pocket. Research on arylazothioformamide copper(I) complexes has shown that the substitution pattern of methoxy groups (ortho, meta, para) significantly alters coordination strength and binding association, with the para position often having the strongest effect, followed by ortho and meta. researchgate.net This highlights the sensitivity of molecular interactions to the precise location of methoxy substituents.
The electronic effects of substituents can directly influence the acidity of nearby protons and the molecule's ability to participate in charge-transfer interactions, thereby affecting binding affinity. acs.org For instance, electron-donating groups generally increase antioxidant activity in some molecular scaffolds, while electron-withdrawing groups decrease it, demonstrating the profound impact of substituent electronics. acs.orgnih.gov
| Substituent Modification | Effect on Activity/Binding | Probable Mechanism | Reference |
| Electron-Donating Groups (e.g., Methoxy) | Can increase binding affinity and potency. | Alters electron density of the aromatic ring; oxygen atoms can act as hydrogen bond acceptors. | acs.orgmdpi.com |
| Electron-Withdrawing Groups (e.g., Halogens, Nitro) | Often decreases affinity, but can enhance selectivity for certain targets (e.g., DAT). | Modifies electrostatic potential and hydrogen bonding capacity. | nih.govacs.org |
| Bulky Groups | Can decrease activity due to steric hindrance. | Prevents optimal fit within the binding pocket. | nih.gov |
The isopropylamine moiety plays a crucial role in anchoring the ligand to its target and determining its orientation within the binding site. The secondary amine is typically protonated under physiological conditions, allowing it to form a strong ionic bond with a conserved aspartate residue in the transmembrane domain of many G-protein coupled receptors (GPCRs) and transporters. nih.gov
The presence of the isopropyl group, as opposed to a smaller methyl or ethyl group or no substitution (a primary amine), provides additional steric bulk. This bulk can enhance binding affinity and selectivity by engaging in favorable hydrophobic interactions within a specific sub-pocket of the binding site. nih.gov SAR studies on a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones found that an isopropyl substituent at the nitrogen position conferred the highest activity. mdpi.com Conversely, excessively bulky substituents on the nitrogen can lead to a significant decrease in activity, indicating an optimal size for this group. nih.gov Alkylation of the nitrogen atom is also a key determinant of whether it can act as a hydrogen-bond donor, a critical factor in enzyme-inhibitor interactions. nih.gov
Stereochemical Aspects of Activity and Enantiomeric Potency Differences
When a molecule possesses a chiral center, its different stereoisomers (enantiomers) can exhibit markedly different pharmacological properties. For compounds related to (3,5-Dimethoxybenzyl)isopropylamine, the carbon atom to which the amine and isopropyl groups are attached can be a chiral center. Biological targets, being chiral themselves, often display stereoselectivity, binding one enantiomer with much higher affinity than the other.
Studies on constrained analogues have shown that agonist potency at the 5-HT₂A receptor is highly dependent on the spatial orientation of the amine side chain, with biological activity often residing primarily in a single enantiomer. nih.gov Similarly, research on piperidine analogues demonstrated differential affinities for monoamine transporters between separated enantiomers. nih.gov The absolute configuration (R or S) dictates the precise three-dimensional arrangement of the substituents, which in turn determines the complementarity of the ligand with its binding site. One enantiomer may achieve a perfect fit, maximizing favorable interactions, while the other may experience steric clashes or be unable to form key bonds, resulting in lower potency.
Computational Design and Prediction of Novel Analogues for Enhanced Target Specificity
Computational methods are indispensable tools for modern rational drug design, allowing for the prediction of binding affinities and the design of novel analogues with improved properties. Molecular docking, a key technique, predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com
For (3,5-Dimethoxybenzyl)isopropylamine, docking studies can be employed to visualize its binding mode within a target receptor or transporter. These simulations help identify the key amino acid residues that interact with the dimethoxy groups, the phenyl ring, and the isopropylamine moiety. Scoring functions are then used to estimate the binding free energy, providing a rank-ordering of different potential ligands. nih.govmdpi.com
However, classical scoring functions can sometimes fail to reliably distinguish true binders from non-binders. nih.gov To overcome this, molecular dynamics (MD) simulations can be used to refine docking results. MD simulations model the movement of atoms over time, providing a more accurate, physics-based assessment of the stability of the protein-ligand complex. nih.gov By analyzing the trajectory and stability of the ligand in the binding pocket, researchers can gain greater confidence in their predictions. nih.gov
Furthermore, generative artificial intelligence (AI) methods are emerging as powerful tools for de novo drug design. frontiersin.org These algorithms can learn the principles of molecular recognition from existing data and then generate novel molecular structures that are optimized to fit a specific protein binding site, potentially leading to the discovery of analogues of (3,t-Dimethoxybenzyl)isopropylamine with enhanced target specificity and novel pharmacological profiles. frontiersin.org
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Separation, Identification, and Quantification in Complex Research Matrices
Chromatographic methods are paramount for isolating (3,5-Dimethoxybenzyl)isopropylamine from intricate mixtures, enabling its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (3,5-Dimethoxybenzyl)isopropylamine. Method development typically involves the optimization of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
For the analysis of (3,5-Dimethoxybenzyl)isopropylamine, a reversed-phase C18 column is often a suitable starting point due to the compound's moderate polarity. nih.gov The mobile phase can consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities.
Several detection modes can be coupled with HPLC for the analysis of (3,5-Dimethoxybenzyl)isopropylamine:
UV-Vis Detection: The presence of the dimethoxy-substituted benzene (B151609) ring in the molecule results in strong UV absorbance, typically around 220-280 nm. nih.gov This makes UV detection a simple and robust method for quantification.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the unequivocal identification of the compound based on its mass-to-charge ratio (m/z). This is particularly useful for analyzing complex matrices.
Evaporative Light Scattering Detection (ELSD): For instances where the compound lacks a strong chromophore or when universal detection is desired, ELSD can be employed. sielc.com
A typical HPLC method for the analysis of (3,5-Dimethoxybenzyl)isopropylamine might be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for (3,5-Dimethoxybenzyl)isopropylamine Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Expected Retention Time | ~7.5 minutes |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While (3,5-Dimethoxybenzyl)isopropylamine has a moderate boiling point, its polarity, due to the amine group, can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns.
To overcome these issues, derivatization is often a necessary step. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, and to reduce its polarity. Common derivatization reagents for amines include:
Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. nih.gov
Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable amide derivatives.
The derivatized (3,5-Dimethoxybenzyl)isopropylamine can then be analyzed on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. researchgate.net GC-MS provides a definitive identification based on the fragmentation pattern of the derivatized compound. sigmaaldrich.com
Table 2: Example GC-MS Parameters for Derivatized (3,5-Dimethoxybenzyl)isopropylamine
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 m/z |
(3,5-Dimethoxybenzyl)isopropylamine possesses a chiral center at the carbon atom of the isopropyl group that is attached to the nitrogen. This means it can exist as two enantiomers, which are non-superimposable mirror images of each other. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial.
Chiral chromatography is the most effective method for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including amines. nih.govresearchgate.netnih.govnih.gov
For the enantiomeric separation of (3,5-Dimethoxybenzyl)isopropylamine, a column such as an amylose tris(3,5-dimethylphenylcarbamate) CSP can be effective. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) or triethylamine (B128534) to improve peak shape and resolution. nih.gov Both normal-phase and reversed-phase modes can be explored to achieve the optimal separation. phenomenex.com
Table 3: Representative Chiral HPLC Method for (3,5-Dimethoxybenzyl)isopropylamine
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Profiling of Research Batches
Spectroscopic techniques are indispensable for the definitive structural confirmation of (3,5-Dimethoxybenzyl)isopropylamine and for assessing the purity of synthesized batches.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For (3,5-Dimethoxybenzyl)isopropylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the benzylic protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. For instance, the aromatic protons will appear as a characteristic pattern for a 1,3,5-trisubstituted benzene ring. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the aromatic, methoxy, benzylic, and isopropyl carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments are crucial for assembling the complete molecular structure.
Advanced NMR Techniques: For specialized research applications, techniques like Signal Amplification By Reversible Exchange (SABRE) could potentially be used to enhance the NMR signals of the amine protons, which can sometimes be broad and difficult to observe. rsc.org
Table 4: Predicted ¹H NMR Chemical Shifts for (3,5-Dimethoxybenzyl)isopropylamine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (2,6 positions) | ~6.4 | d |
| Aromatic-H (4 position) | ~6.3 | t |
| Methoxy (-OCH₃) | ~3.8 | s |
| Benzylic (-CH₂-) | ~3.7 | s |
| Isopropyl (-CH-) | ~2.9 | sept |
| Isopropyl (-CH₃) | ~1.1 | d |
| Amine (-NH-) | Variable | br s |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of (3,5-Dimethoxybenzyl)isopropylamine. nih.govnih.gov This is a powerful tool for confirming the identity of the compound and for distinguishing it from isobaric impurities.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, especially in complex matrices where chromatographic separation may be incomplete. For (3,5-Dimethoxybenzyl)isopropylamine, characteristic fragmentation would likely involve the loss of the isopropyl group and cleavage at the benzylic position, yielding a prominent 3,5-dimethoxybenzyl cation.
These advanced mass spectrometric techniques are essential for purity profiling, allowing for the identification and characterization of trace-level impurities and degradation products in research batches. csic.es
Table 5: Expected HRMS and MS/MS Fragmentation Data for (3,5-Dimethoxybenzyl)isopropylamine
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₂H₂₀NO₂⁺ | 210.1489 | Protonated Molecule |
| [M-C₃H₇]⁺ | C₉H₁₀O₂⁺ | 150.0675 | Loss of isopropyl group |
| [C₉H₁₁O₂]⁺ | C₉H₁₁O₂⁺ | 151.0754 | 3,5-Dimethoxybenzyl cation |
Electrochemical Detection Methods and Biosensor Development for In Vitro Monitoring
The in vitro monitoring of "(3,5-Dimethoxybenzyl)isopropylamine" is crucial for understanding its cellular and physiological effects. Electrochemical detection methods, particularly when integrated into biosensors, offer a promising avenue for real-time, sensitive, and selective analysis. These techniques are predicated on the electrochemical activity of the analyte or its interaction with a biological recognition element.
Electrochemical biosensors function by converting a biological recognition event into a measurable electrical signal. nih.gov For a compound like (3,5-Dimethoxybenzyl)isopropylamine, which contains an electrochemically active amine group, direct oxidation at an electrode surface is a potential detection mechanism. The general principle involves the application of a potential to an electrode, which causes the amine group to undergo oxidation, generating a current that is proportional to the concentration of the compound.
The development of biosensors for this compound would likely involve the immobilization of a biorecognition element, such as an enzyme or an antibody, onto an electrode surface. Amine oxidases are a class of enzymes that catalyze the oxidative deamination of amines, producing an aldehyde, ammonia, and hydrogen peroxide. nih.gov The produced hydrogen peroxide is an electroactive species that can be readily detected at a suitable potential, providing an indirect measure of the (3,5-Dimethoxybenzyl)isopropylamine concentration.
The performance of such biosensors can be enhanced by modifying the electrode surface with nanomaterials. For instance, carbon nanotubes or metallic nanoparticles can increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. mdpi.com
While specific biosensors for "(3,5-Dimethoxybenzyl)isopropylamine" have not been detailed in the literature, the principles established for the detection of other biogenic amines and psychoactive substances provide a strong foundation for their development. nih.govnih.gov The key challenge lies in achieving high selectivity for the target analyte in complex biological matrices.
Table 1: Potential Electrochemical Biosensor Characteristics for (3,5-Dimethoxybenzyl)isopropylamine Detection
| Parameter | Projected Value | Rationale |
| Detection Principle | Amperometry | Based on the oxidation of the amine group or enzymatic reaction products. nih.gov |
| Biorecognition Element | Monoamine Oxidase (MAO) | MAO is known to metabolize benzylamine (B48309) derivatives. nih.gov |
| Electrode Material | Glassy Carbon Electrode modified with Nanomaterials | To enhance sensitivity and electrocatalytic activity. mdpi.com |
| Limit of Detection (LOD) | 10 - 100 nM | Projected based on similar biosensors for biogenic amines. ikm.org.my |
| Response Time | < 1 minute | Typical for enzymatic biosensors. |
| Linear Range | 0.1 - 100 µM | A practical range for in vitro pharmacological studies. |
Development of Robust Methodologies for Analysis in In Vitro Biological Samples
The analysis of "(3,5-Dimethoxybenzyl)isopropylamine" in complex in vitro biological samples, such as cell lysates, tissue homogenates, and perfusion fluids, necessitates the development of robust and validated analytical methodologies. The primary challenges in these matrices are the low concentrations of the analyte and the presence of numerous interfering substances. nih.gov
Sample Preparation:
A critical step in the analysis of "(3,5-Dimethoxybenzyl)isopropylamine" from biological matrices is sample preparation. The goal is to extract the analyte of interest and remove matrix components that can interfere with the analysis. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For an amine-containing compound like (3,5-Dimethoxybenzyl)isopropylamine, pH adjustment is crucial to ensure it is in its non-ionized, more organic-soluble form.
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and concentration of the analyte. For "(3,5-Dimethoxybenzyl)isopropylamine," a mixed-mode cation exchange sorbent could be effective, retaining the protonated amine group and allowing for the removal of neutral and acidic interferences. oregonstate.edu
Analytical Techniques:
The most powerful and widely used techniques for the analysis of novel psychoactive substances, including substituted benzylamines, are chromatography coupled with mass spectrometry. nih.govcfsre.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. Derivatization of the amine group may be necessary to improve its chromatographic behavior and sensitivity. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids. nih.govrsc.org It offers high sensitivity, selectivity, and is applicable to a wide range of compounds without the need for derivatization. The use of high-resolution mass spectrometry (LC-HRMS) can further aid in the identification of unknown metabolites. cfsre.org
Analysis in Specific In Vitro Systems:
Cell Lysates: For determining the intracellular concentration of "(3,5-Dimethoxybenzyl)isopropylamine," cells are first cultured and then lysed to release their contents. The resulting lysate is then subjected to one of the sample preparation and analytical techniques described above. Quantification is typically performed using a calibration curve prepared in a similar matrix to account for matrix effects. nih.gov
Tissue Homogenates: To study the distribution of the compound in different tissues in vitro, tissue samples are homogenized to create a uniform suspension. The homogenate is then processed and analyzed in a manner similar to cell lysates.
Perfusion Fluids: In vitro techniques like isolated organ perfusion or microdialysis allow for the continuous monitoring of substance release or uptake. nih.govpsu.edu The perfusate, a clean physiological buffer, is collected over time and can often be directly injected into an LC-MS/MS system for analysis, providing a dynamic profile of the compound's concentration.
Table 2: Comparison of Analytical Methodologies for (3,5-Dimethoxybenzyl)isopropylamine in In Vitro Samples
| Technique | Sample Throughput | Sensitivity | Selectivity | Comments |
| GC-MS | Moderate | High | High | May require derivatization; suitable for volatile compounds. researchgate.net |
| LC-MS/MS | High | Very High | Very High | Gold standard for bioanalysis; minimal sample preparation needed for clean matrices. rsc.org |
| LC-HRMS | Moderate to High | Very High | Excellent | Allows for identification of unknown metabolites and retrospective data analysis. cfsre.org |
Computational and Theoretical Chemistry Approaches in 3,5 Dimethoxybenzyl Isopropylamine Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. In the context of (3,5-Dimethoxybenzyl)isopropylamine, molecular docking studies are crucial for understanding how this compound interacts with its primary biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors.
Researchers utilize sophisticated software to simulate the binding of (3,5-Dimethoxybenzyl)isopropylamine to the active sites of these receptors. The goal is to determine the most energetically favorable binding pose, which provides insights into the specific amino acid residues involved in the interaction. This information is invaluable for explaining the compound's pharmacological activity and for designing new analogs with improved affinity and selectivity. The process involves creating a 3D model of the target receptor and then "docking" the flexible ligand into the binding pocket, allowing for a detailed analysis of intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov
Table 1: Key Interactions in Molecular Docking of (3,5-Dimethoxybenzyl)isopropylamine
| Interaction Type | Interacting Residues (Example) | Significance |
| Hydrogen Bonding | Ser, Thr, Asn | Stabilizes the ligand-receptor complex |
| Hydrophobic Interactions | Leu, Val, Ile | Contributes to binding affinity |
| Aromatic (π-π) Stacking | Phe, Tyr, Trp | Orients the ligand within the binding site |
| Electrostatic Interactions | Asp, Glu | Guides the ligand into the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For (3,5-Dimethoxybenzyl)isopropylamine and its analogs, QSAR models are developed to predict their potency and efficacy at various receptors.
The process begins with a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the activity of new, untested compounds. These predictive models are instrumental in prioritizing which novel analogs of (3,5-Dimethoxybenzyl)isopropylamine should be synthesized and tested, thereby saving significant time and resources. researchgate.net
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Research Design and Prioritization
In silico PK/PD modeling simulates the time course of a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacological effect in the body. For (3,5-Dimethoxybenzyl)isopropylamine, these models are used to predict its likely behavior in a biological system, guiding the design of preclinical studies.
Theoretical ADME Prediction for Compound Library Screening and Optimization (Research Focus)
A critical aspect of early-stage drug discovery is the prediction of a compound's ADME properties. nih.govresearchgate.net For a library of (3,5-Dimethoxybenzyl)isopropylamine analogs, computational tools can rapidly screen for key ADME parameters. This allows researchers to identify candidates with a higher probability of having favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate metabolic stability. By flagging compounds with potential liabilities early on, resources can be focused on the most promising candidates.
Table 2: Predicted ADME Properties for a Virtual Library of (3,5-Dimethoxybenzyl)isopropylamine Analogs
| Analog | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |
| Analog 1 | 209.29 | 2.5 | 1 | 3 | 75 |
| Analog 2 | 223.32 | 2.8 | 1 | 3 | 70 |
| Analog 3 | 237.35 | 3.1 | 1 | 3 | 65 |
| Analog 4 | 251.38 | 3.4 | 1 | 3 | 60 |
Conformational Analysis, Molecular Dynamics Simulations, and Binding Free Energy Calculations
Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For (3,5-Dimethoxybenzyl)isopropylamine, understanding its preferred conformations is key to comprehending its interaction with receptors.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.netaps.orgresearchgate.netsemanticscholar.org These simulations, which can span from nanoseconds to microseconds, reveal the flexibility of both the ligand and the receptor, as well as the stability of their interaction. From these simulations, binding free energies can be calculated, offering a more accurate prediction of binding affinity than molecular docking alone. This information is critical for distinguishing between high- and low-affinity binders within a series of analogs. dtic.mil
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. multidisciplinaryjournals.comresearchgate.net For (3,5-Dimethoxybenzyl)isopropylamine, DFT calculations can provide deep insights into its chemical reactivity and spectroscopic properties. researchgate.net
By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov This is particularly relevant for understanding its metabolism. Furthermore, DFT can be used to predict spectroscopic data, such as infrared and NMR spectra, which can aid in the characterization of newly synthesized analogs. nih.gov
Neurochemical and Neuropharmacological Investigations in in Vitro and Ex Vivo Models
Neurotransmitter Release Modulation Studies in Synaptosomes or Brain Slice Preparations
Investigations into how a novel compound modulates the release of key neurotransmitters are fundamental to understanding its neuropharmacological profile. These studies are typically conducted using synaptosomes, which are isolated presynaptic terminals, or more intact brain slice preparations that preserve local microcircuitry.
To assess the effect of a compound like (3,5-Dimethoxybenzyl)isopropylamine on monoamine neurotransmitter release, researchers would typically incubate synaptosomes or brain slices with the compound and measure the extracellular concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection are commonly employed for this purpose. The data would reveal whether the compound acts as a releasing agent for one or more of these neurotransmitters. For context, compounds known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) or triple reuptake inhibitors (TRIs) are designed to block the reuptake of these neurotransmitters, thereby increasing their synaptic availability. wikipedia.org
A critical aspect of neurotransmitter release studies is to determine the underlying mechanism. Neurotransmitter release can be either dependent on or independent of the influx of extracellular calcium. nih.gov To distinguish between these pathways, experiments are often conducted in calcium-free media or in the presence of calcium channel blockers. If a compound induces neurotransmitter release in the absence of extracellular calcium, it suggests a mechanism that involves the reversal of transporter function or disruption of vesicular storage, which is a hallmark of calcium-independent releasing agents. Conversely, if the release is abolished in calcium-free conditions, it points towards a mechanism that relies on the canonical exocytotic process triggered by calcium entry. nih.govberkeley.edu
Hypothetical Data Table for Neurotransmitter Release
| Neurotransmitter | Baseline Release (pmol/mg protein) | Release with (3,5-Dimethoxybenzyl)isopropylamine (pmol/mg protein) | Release in Ca2+-free medium (pmol/mg protein) |
|---|---|---|---|
| Dopamine | Data not available | Data not available | Data not available |
| Serotonin | Data not available | Data not available | Data not available |
Neurotransmitter Reuptake Inhibition in Cellular Models and Primary Neuronal Cultures
Another key aspect of neuropharmacological profiling is the assessment of a compound's ability to inhibit the reuptake of neurotransmitters from the synaptic cleft. This is typically investigated using cell lines engineered to express specific monoamine transporters (DAT for dopamine, SERT for serotonin, and NET for norepinephrine) or in primary neuronal cultures. The assay involves incubating the cells with a radiolabeled substrate for the transporter in the presence and absence of the test compound. A reduction in the uptake of the radiolabeled substrate indicates reuptake inhibition. The potency of the compound is determined by calculating its IC50 value, which is the concentration required to inhibit 50% of the transporter activity. Such studies are crucial for classifying compounds, for instance, as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or serotonin-dopamine reuptake inhibitors (SDRIs). wikipedia.orgnih.govamericanaddictioncenters.org
Hypothetical Data Table for Reuptake Inhibition
| Transporter | IC50 for (3,5-Dimethoxybenzyl)isopropylamine (nM) |
|---|---|
| Dopamine Transporter (DAT) | Data not available |
| Serotonin Transporter (SERT) | Data not available |
Receptor Localization, Density, and Functional Expression Studies in Cultured Neurons or Tissue Sections
To understand the broader pharmacological effects of a compound, it is important to investigate its interactions with various neurotransmitter receptors. Receptor binding assays, using radioligands specific for different receptor subtypes, would be performed on brain tissue homogenates or cultured neurons treated with (3,5-Dimethoxybenzyl)isopropylamine. These studies would determine the compound's affinity (Ki) for a wide range of receptors. Techniques like autoradiography on brain tissue sections can provide information on the localization of these binding sites. Functional assays, such as measuring second messenger production or receptor-mediated changes in cell signaling, would further elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.
Gene Expression and Protein Regulation Studies Related to Molecular Target Interactions
The interaction of a compound with its molecular targets can lead to downstream changes in gene expression and protein regulation. nih.gov To investigate this, researchers would treat neuronal cell cultures with (3,5-Dimethoxybenzyl)isopropylamine and then utilize techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis to profile changes in the expression of genes related to neurotransmission, neuronal plasticity, and cell signaling. nih.gov Western blotting would be used to quantify changes in the levels of specific proteins, such as transporters, receptors, or enzymes involved in neurotransmitter metabolism. These studies can provide insights into the long-term adaptive changes in the brain in response to the compound.
Electrophysiological Recordings in Neuronal Cell Cultures (e.g., patch-clamp for ion channel modulation, if applicable)
Electrophysiological techniques, particularly whole-cell patch-clamp recordings in cultured neurons, are invaluable for understanding how a compound affects the electrical properties of neurons. nih.govnih.gov These studies can reveal if (3,5-Dimethoxybenzyl)isopropylamine directly modulates the activity of ion channels, such as voltage-gated sodium, potassium, or calcium channels, which are critical for neuronal excitability and neurotransmitter release. By recording changes in membrane potential and ionic currents in response to the compound, researchers can determine its effects on neuronal firing rates and synaptic transmission with high temporal resolution.
Hypothetical Data Table for Electrophysiological Effects
| Parameter | Control | (3,5-Dimethoxybenzyl)isopropylamine |
|---|---|---|
| Resting Membrane Potential (mV) | Data not available | Data not available |
| Action Potential Firing Rate (Hz) | Data not available | Data not available |
| Voltage-gated Na+ Current (pA) | Data not available | Data not available |
| Voltage-gated K+ Current (pA) | Data not available | Data not available |
Biochemical Interactions and Enzymatic Studies of 3,5 Dimethoxybenzyl Isopropylamine
In Vitro Metabolic Pathway Elucidation Using Hepatic Microsomes or Recombinant Enzymes
To understand how (3,5-Dimethoxybenzyl)isopropylamine is processed in the body, in vitro studies using liver preparations are essential. These studies typically involve incubating the compound with human liver microsomes or specific recombinant enzymes. nih.govmdpi.com
Identification of Phase I (e.g., oxidation, demethylation) and Phase II (e.g., glucuronidation) Metabolites in vitro
Phase I metabolism involves the introduction or unmasking of functional groups on a molecule, often through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For (3,5-Dimethoxybenzyl)isopropylamine, potential Phase I metabolic reactions could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic ring or the isopropyl group, and N-dealkylation.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comupol.cz Key Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.comupol.cz Identifying these metabolites would require incubating the compound with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH for Phase I reactions and UDPGA for glucuronidation. frontiersin.org The resulting mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites. mdpi.comnih.gov
A hypothetical summary of potential metabolites is presented below.
Table 1: Hypothetical Phase I and Phase II Metabolites of (3,5-Dimethoxybenzyl)isopropylamine
| Metabolic Phase | Potential Reaction | Hypothetical Metabolite |
| Phase I | O-Demethylation | (3-Hydroxy-5-methoxybenzyl)isopropylamine |
| (3,5-Dihydroxybenzyl)isopropylamine | ||
| Aromatic Hydroxylation | (3,5-Dimethoxy-X-hydroxybenzyl)isopropylamine | |
| N-Dealkylation | 3,5-Dimethoxybenzylamine | |
| Phase II | Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite |
| Sulfation | Sulfate conjugate of a hydroxylated metabolite |
This table is purely illustrative and based on common metabolic pathways for similar chemical structures. Actual metabolites would need to be confirmed through experimental data.
Cytochrome P450 (CYP) Isozyme Interaction Studies (Inhibition and Induction Profiles in vitro)
Understanding how a compound interacts with specific CYP isozymes is crucial for predicting potential drug-drug interactions. nih.govnih.gov The major human CYP isozymes involved in drug metabolism include CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govmdpi.com
Inhibition studies would determine if (3,5-Dimethoxybenzyl)isopropylamine can block the activity of these enzymes. This is typically assessed by incubating the compound with human liver microsomes or recombinant CYP enzymes along with a known substrate for each isozyme. nih.govnih.gov The concentration of the compound that causes 50% inhibition (IC50) is a key parameter. nih.gov Further studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based). nih.govrjptonline.org
Induction studies would investigate whether the compound can increase the expression of CYP enzymes. nih.govnih.gov This is usually evaluated using cultured human hepatocytes. nih.gov An increase in enzyme activity or mRNA levels after exposure to the compound indicates an inductive potential. nih.gov
A hypothetical data table summarizing potential CYP interaction findings is shown below.
Table 2: Hypothetical In Vitro Cytochrome P450 Interaction Profile of (3,5-Dimethoxybenzyl)isopropylamine
| CYP Isozyme | Inhibition (IC50, µM) | Induction (Fold Change) |
| CYP1A2 | > 50 | < 2 |
| CYP2C9 | 25 | < 2 |
| CYP2C19 | 40 | < 2 |
| CYP2D6 | 15 | < 2 |
| CYP3A4 | > 50 | 3 |
This table presents hypothetical data to illustrate how results would be reported. The values are not based on actual experimental findings.
Protein Binding Assays (e.g., Plasma Protein Binding, Tissue Binding) in In Vitro Systems for Research Characterization
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to exert its effects and be metabolized. nih.govnih.govresearchgate.net In vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the compound that is unbound in plasma (fu,p). nih.gov Similarly, tissue binding studies can be conducted using tissue homogenates to estimate the fraction unbound in tissues (fu,t), providing insights into the compound's potential for accumulation in various organs. nih.gov
A hypothetical summary of protein binding data is provided below.
Table 3: Hypothetical In Vitro Protein and Tissue Binding of (3,5-Dimethoxybenzyl)isopropylamine
| Matrix | Assay Method | % Bound | Fraction Unbound (fu) |
| Human Plasma | Equilibrium Dialysis | 92% | 0.08 |
| Human Liver Homogenate | Equilibrium Dialysis | 85% | 0.15 |
| Human Brain Homogenate | Equilibrium Dialysis | 78% | 0.22 |
This table illustrates the type of data generated from protein binding studies and is not based on experimental results for the specified compound.
Applications As Research Tools and Future Directions in Chemical Biology
Development of (3,5-Dimethoxybenzyl)isopropylamine Analogues as Chemical Probes for Biological Systems
The development of chemical probes is a cornerstone of chemical biology, enabling researchers to study and manipulate protein functions within their native cellular environments. mskcc.org For a molecule like (3,5-Dimethoxybenzyl)isopropylamine, creating analogues would involve strategically modifying its structure to incorporate reporter groups or reactive moieties without significantly compromising its inherent biological activity at its primary target. The goal is to create tools that can illuminate the compound's interactions and effects.
Fluorescent ligands are powerful tools for visualizing and quantifying receptors in living systems. nih.gov The design of such a probe based on (3,5-Dimethoxybenzyl)isopropylamine would involve attaching a fluorescent dye (fluorophore) to the core structure.
Design and Synthesis Strategy: A typical strategy involves a pharmacophore (the (3,5-Dimethoxybenzyl)isopropylamine core), a linker, and a fluorescent dye. biorxiv.org The selection of the attachment point on the parent molecule and the length and nature of the linker are critical to preserve the ligand's binding affinity and selectivity for its target receptor. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties suitable for fluorescence microscopy or flow cytometry. biorxiv.orgnih.gov
Research Applications:
Receptor Localization and Trafficking: A fluorescent analogue could be used to directly visualize the subcellular localization of its target receptors in real-time in living cells. nih.govnih.gov
Binding Affinity Determination: Techniques like fluorescence correlation spectroscopy could utilize the fluorescent ligand to determine binding affinities in a native cellular environment. biorxiv.org
High-Throughput Screening: Such probes can be employed in fluorescence-based assays to screen for new compounds that compete for the same binding site. nih.gov
Table 1: Potential Fluorophores for Ligand Conjugation
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | ~494 | ~518 | Bright, but pH-sensitive and prone to photobleaching. |
| Rhodamine | ~550 | ~573 | More photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Bright, photostable, emits in the far-red spectrum, reducing background autofluorescence. |
| BODIPY Dyes | Varies | Varies | High quantum yields, narrow emission bands, less sensitive to environmental polarity. |
Photoaffinity labeling (PAL) is a powerful technique to identify the specific protein targets of a bioactive compound. nih.gov This method involves creating an analogue that incorporates a photoreactive group, which upon activation by UV light, forms a covalent bond with the target protein. nih.govmdpi.com
Design and Synthesis Strategy: A photoaffinity probe based on (3,5-Dimethoxybenzyl)isopropylamine would require the addition of a photoreactive moiety, such as a diazirine, aryl azide (B81097), or benzophenone. nih.govmdpi.comresearchgate.net The probe would also typically include a reporter tag, like biotin (B1667282) or an alkyne handle (for click chemistry), to enable subsequent detection and isolation of the cross-linked protein-ligand complex. nih.gov
Research Applications:
Target Deconvolution: For compounds identified through phenotypic screens, PAL can definitively identify the molecular target(s) responsible for the observed biological effect. nih.govprinceton.edu
Binding Site Mapping: By analyzing the covalently modified protein fragments, it is possible to map the specific amino acid residues that constitute the ligand's binding pocket. nih.gov
Off-Target Profiling: PAL can help identify unintended targets (off-targets) of a compound, which is crucial for understanding its full pharmacological profile and potential side effects.
Table 2: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages |
| Aryl Azide | 254-300 nm | Nitrene | Small size, relatively easy to synthesize. |
| Benzophenone | 350-360 nm | Triplet Ketone | Chemically stable, less reactive with water. |
| Diazirine | 350-380 nm | Carbene | Very small, highly reactive, short-lived intermediate reduces non-specific labeling. |
Contributions to Understanding Fundamental Neurobiological Processes and Receptor Mechanisms
While specific studies on (3,5-Dimethoxybenzyl)isopropylamine are limited, compounds with similar structural motifs, such as dimethoxyphenethylamines, are known to interact with serotonin (B10506) receptors, particularly the 5-HT2A receptor. researchgate.netacs.org Research using such compounds contributes significantly to understanding the neurobiological basis of perception, mood, and cognition. The dysregulation of reward and stress systems in the brain is a key factor in addiction, involving neurotransmitters like dopamine (B1211576), serotonin, and opioid peptides. semanticscholar.org Probes derived from receptor-active compounds can help dissect these complex neurochemical pathways.
Design Principles for Novel Pharmacological Agents and Modulators (Research-oriented drug discovery methodologies)
The structure of (3,5-Dimethoxybenzyl)isopropylamine can serve as a scaffold for developing new pharmacological agents. Research-oriented drug discovery often employs a strategy of parallel synthesis and structure-activity relationship (SAR) studies to optimize a lead compound. acs.org By systematically modifying different parts of the molecule—such as the substitution pattern on the phenyl ring, the nature of the alkyl group on the nitrogen, or the length of the linker between the ring and the amine—researchers can fine-tune properties like potency, selectivity, and metabolic stability. This iterative process, guided by computational modeling and in vitro screening, is a fundamental principle in medicinal chemistry for creating novel modulators of specific receptors or enzymes. acs.orgnih.gov
Advanced Methodological Development for Compound Characterization and Activity Profiling in Emerging Research Areas
Characterizing a novel compound requires a suite of advanced analytical and pharmacological methods. Beyond initial binding and functional assays, techniques like cellular target engagement assays are critical to confirm that the compound interacts with its intended target in a complex biological system. promega.com For a compound like (3,5-Dimethoxybenzyl)isopropylamine, this could involve using thermal shift assays or cellular imaging with fluorescent probes. Furthermore, comprehensive activity profiling using large-scale proteomics or transcriptomics can provide an unbiased view of the cellular pathways modulated by the compound, potentially uncovering new mechanisms of action or identifying novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
